2,5-Difluoro-3-(trifluoromethyl)benzodifluoride
Overview
Description
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzodifluoride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the fluorination of aromatic compounds using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a catalyst such as silver fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while cross-coupling reactions can produce complex biaryl structures .
Scientific Research Applications
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride has several scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)benzodifluoride exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-6-(trifluoromethyl)benzonitrile: Another fluorinated aromatic compound with similar structural features.
2-Fluoro-3-(trifluoromethyl)benzamide: A related compound used in various chemical and pharmaceutical applications.
Uniqueness
2,5-Difluoro-3-(trifluoromethyl)benzodifluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel fluorinated compounds with tailored properties for specific applications .
Properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(10)5(2-3)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNOXVYGHVTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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